molecular formula C9H10N2O B3036981 2-Cyclopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile CAS No. 400088-52-0

2-Cyclopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

Cat. No.: B3036981
CAS No.: 400088-52-0
M. Wt: 162.19 g/mol
InChI Key: MGMYSBWAVLEQDM-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is an organic compound with the molecular formula C9H10N2O. This compound is characterized by a cyclopropyl group attached to a pyridine ring, which is further substituted with a nitrile group and a ketone functional group. It is a member of the pyridine family and exhibits unique chemical properties due to its structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyridine derivative, followed by oxidation to introduce the ketone functionality . The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization and oxidation steps.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which 2-Cyclopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

  • 2-Cyclopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxamide
  • 2-Cyclopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylic acid
  • 2-Cyclopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxaldehyde

Comparison: Compared to its analogs, 2-Cyclopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential biological activity. The nitrile group can undergo various transformations, making this compound a versatile intermediate in organic synthesis .

Properties

IUPAC Name

6-cyclopropyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-5-7-3-4-8(12)11-9(7)6-1-2-6/h6H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMYSBWAVLEQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(CCC(=O)N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Reactant of Route 2
2-Cyclopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Reactant of Route 3
2-Cyclopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Reactant of Route 4
2-Cyclopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Reactant of Route 5
2-Cyclopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Reactant of Route 6
2-Cyclopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

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